molecular formula C24H24N2O5 B011123 Amtolmetin guacil CAS No. 104076-16-6

Amtolmetin guacil

Cat. No. B011123
M. Wt: 420.5 g/mol
InChI Key: CWJNMKKMGIAGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amtolmetin guacil is a nonsteroidal anti-inflammatory drug (NSAID) that is used for the treatment of various inflammatory conditions. It is a prodrug of the active metabolite, amtolmetin, which has been shown to have potent anti-inflammatory and analgesic effects.

Scientific Research Applications

1. Analytical Method Development

  • A sensitive, selective, and precise high-performance thin-layer chromatography (HPTLC) method has been developed for the analysis of amtolmetin guacil, enabling its quantification in pharmaceutical formulations and as a bulk drug. This method has shown effectiveness in studying the kinetics of amtolmetin guacil's degradation under various conditions (Bhusari, Mahadik, & Dhaneshwar, 2009).

2. Crystal Structure Analysis

  • Research on the crystal structure of amtolmetin guacil has provided insights into its physical characteristics and interactions at the molecular level. Such studies are crucial for understanding the drug’s stability and formulation (Lou, Guo, & Lin, 2008).

3. Synthesis and Production Optimization

  • Improvements in the synthesis process of amtolmetin guacil have been studied, focusing on enhancing the quality and yield for industrial-scale production. This research is vital for making the drug more accessible and affordable (Dai Jun, 2008).

4. Pharmacokinetics and Metabolism Studies

  • Investigations into the metabolism of amtolmetin guacil have been conducted, focusing on species differences in its metabolic pathways. This research is crucial for understanding how the drug is processed in the body and for optimizing its efficacy and safety (Hotha et al., 2010).

5. Comparative Efficacy and Tolerability Analysis

  • Meta-analyses have been conducted to compare the tolerability and gastrointestinal toxicity of amtolmetin guacil with other NSAIDs. Such studies are essential for guiding clinical decisions and improving patient outcomes (Marcolongo et al., 1999).

6. Bioequivalence Studies

  • Research involving bioequivalence studies has been important for ensuring that different formulations of amtolmetin guacil meet consistent efficacy and safety standards (Punnamch, Loya, & Saraf, 2010).

7. Economic and Cost-Benefit Analyses

  • Studies assessing the economic profile of amtolmetin guacil, including cost-benefit analyses, provide valuable information for healthcare decision-makers regarding the drug's overall value and affordability (Belisari & Mantovani, 2001).

properties

IUPAC Name

(2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-16-8-10-17(11-9-16)24(29)19-13-12-18(26(19)2)14-22(27)25-15-23(28)31-21-7-5-4-6-20(21)30-3/h4-13H,14-15H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJNMKKMGIAGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC(=O)OC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236291
Record name Amtolmetin guacil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amtolmetin guacil

CAS RN

87344-06-7
Record name Amtolmetin guacil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87344-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amtolmetin guacil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087344067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amtolmetin guacil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AMTOLMETIN GUACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323A00CRO9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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